5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine
Overview
Description
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine is a useful research compound. Its molecular formula is C11H13BrN4 and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Imidazole-containing compounds
are a class of heterocyclic organic compounds that have a wide range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The mode of action of these compounds can vary greatly depending on their structure and the specific functional groups they contain. They can interact with various biological targets, leading to changes in cellular processes and functions .
The biochemical pathways affected by these compounds can also be diverse. They can influence a variety of cellular processes, from signal transduction pathways to metabolic pathways .
Regarding pharmacokinetics , imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The result of action of these compounds can manifest in various ways at the molecular and cellular levels, depending on the specific biological targets and pathways they affect .
Environmental factors
, such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-10-2-3-11(15-8-10)14-4-1-6-16-7-5-13-9-16/h2-3,5,7-9H,1,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKKFJSSHDAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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